onternabez

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

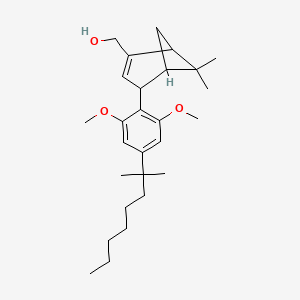

Structure

3D Structure

Properties

IUPAC Name |

[4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMRIVODIXTERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Onternabez (HU-308): A Technical Guide for Researchers

An In-depth Review of the Potent and Selective CB2 Receptor Agonist

Abstract

Onternabez, also known as HU-308, is a synthetic cannabinoid distinguished by its high potency and exceptional selectivity as an agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Developed in the late 1990s at the Hebrew University of Jerusalem, this compound has emerged as a critical tool in cannabinoid research, offering a way to investigate the physiological and therapeutic roles of the CB2 receptor without the confounding psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of targeting the CB2 receptor.

Core Properties of this compound (HU-308)

This compound is a bicyclic cannabinoid derivative. Its defining characteristic is its significant selectivity for the CB2 receptor over the CB1 receptor, with a reported selectivity of over 5,000-fold.[1] This specificity makes it an invaluable research tool for isolating and studying the effects of CB2 receptor activation.

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Receptor | Cell Line | Reference |

| Binding Affinity (Ki) | > 10 µM | Human CB1 | Transfected COS-7 cells | [3] |

| 22.7 ± 3.9 nM | Human CB2 | Transfected COS-7 cells | [3] | |

| Functional Potency (EC50) | 5.57 nM | Human CB2 | Transfected CHO cells | [3] |

Table 1: In Vitro Pharmacology of this compound (HU-308)

| Animal Model | Effect | Dosage & Route | Reference |

| Murine Model of Neuropathic Pain (Trigeminal) | Ameliorates cold sensitivity | 30 nmole, intranasal | [4] |

| Murine Model of Diabetic Retinopathy | Decreases retinal leukostasis and vascular hyperpermeability | 5.0 mg/kg, intraperitoneal | [5] |

| Murine Model of Acute Lung Injury | Reduces systemic inflammation | 3 mg/kg, intravenous | [6] |

| Anesthetized Rats | Reduces blood pressure | 30 mg/kg, intravenous | [3] |

Table 2: In Vivo Efficacy of this compound (HU-308) in Disease Models

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by this compound is through the coupling to inhibitory G proteins (Gαi/o).

Primary Signaling Cascade

Activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences the phosphorylation of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Downstream Signaling Pathways

Beyond the primary adenylyl cyclase inhibition, this compound has been shown to modulate other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.

-

Objective: To measure the displacement of a radiolabeled cannabinoid ligand from the CB2 receptor by this compound.

-

Materials:

-

Cell membranes from CHO or HEK-293 cells stably expressing the human CB2 receptor.

-

Radioligand: [³H]CP-55,940.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well filter plates (e.g., GF/B glass fiber).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, the radioligand ([³H]CP-55,940 at a concentration close to its Kd), and varying concentrations of this compound.

-

For total binding wells, omit this compound. For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of this compound, which is then used to calculate the Ki value.

-

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

-

Objective: To determine the EC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.

-

Materials:

-

CHO or HEK-293 cells stably expressing the human CB2 receptor.

-

cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based).

-

Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

-

384-well white plates.

-

-

Procedure:

-

Seed the cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Treat the cells with the this compound dilutions for 15-30 minutes at room temperature.

-

Add a fixed concentration of forskolin (typically the EC₈₀ for cAMP stimulation) to all wells except the basal control.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Generate a dose-response curve and calculate the EC₅₀ value.

-

In Vivo Model of Trigeminal Neuropathic Pain

This protocol assesses the analgesic efficacy of this compound in a model of nerve injury-induced pain.

-

Objective: To evaluate the effect of this compound on cold allodynia in mice with traumatic trigeminal neuropathy.

-

Animal Model: Infraorbital nerve cut (IONC) model in mice.

-

Procedure:

-

Induce trigeminal neuropathy via IONC surgery.

-

Allow for a post-operative recovery and pain development period (e.g., 7 days).

-

Administer this compound (e.g., 30 nmole in 10 µL) intranasally on specified days post-injury.

-

Assess cold sensitivity using the acetone (B3395972) test, where a drop of acetone is applied to the vibrissal pad and the duration of wiping/scratching behavior is recorded.

-

Compare the behavioral response in this compound-treated mice to vehicle-treated controls.

-

Synthesis of this compound (HU-308)

The synthesis of this compound has been described in the scientific literature and patent filings.[7] A general synthetic route involves the reaction of a resorcinol (B1680541) derivative with a chiral terpene derivative. For a detailed, step-by-step synthesis protocol, researchers are directed to the relevant patent literature, such as WO2020031179A1.[7]

Conclusion

This compound (HU-308) is a potent and highly selective CB2 receptor agonist that serves as an indispensable tool for investigating the endocannabinoid system. Its lack of psychoactivity, coupled with its demonstrated efficacy in preclinical models of pain, inflammation, and other pathologies, underscores its therapeutic potential. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to facilitate further research into the multifaceted roles of the CB2 receptor and the development of novel CB2-targeted therapeutics.

References

- 1. revvity.com [revvity.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

Onternabez: A Technical Guide to its Chemical Structure, Properties, and Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onternabez (B1673421) (also known as HU-308) is a synthetic cannabinoid distinguished by its potent and highly selective agonist activity at the cannabinoid-2 (CB2) receptor. This selectivity confers a significant therapeutic advantage, primarily mediating anti-inflammatory and analgesic effects without the psychoactive properties associated with cannabinoid-1 (CB1) receptor activation. This document provides a comprehensive technical overview of this compound, detailing its chemical and pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, bicyclic cannabinoid derivative. Its chemical structure and key identifiers are presented below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol | [1] |

| Synonyms | HU-308, PPP-003, ARDS-003 | [1] |

| CAS Number | 256934-39-1 | [1] |

| Molecular Formula | C₂₇H₄₂O₃ | [1] |

| Molecular Weight | 414.63 g/mol | [1] |

| Melting Point | 50°C | [2] |

| SMILES | CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC | |

| InChIKey | CFMRIVODIXTERW-FDFHNCONSA-N | |

| XLogP3-AA | 7.4 |

Pharmacological Profile

This compound is a potent agonist of the CB2 receptor, with a remarkable selectivity of over 5,000 times for the CB2 receptor compared to the CB1 receptor.[1] This high selectivity is a key feature, as it allows for the therapeutic targeting of the CB2 receptor, which is primarily expressed in immune cells, without the psychoactive effects mediated by the CB1 receptor in the central nervous system. In addition to its activity at cannabinoid receptors, this compound has also been shown to act as an antagonist at several glycine (B1666218) receptor subunits.

Table 2: Pharmacological Data for this compound

| Target | Parameter | Value | Reference |

| Human CB2 Receptor | Kᵢ | 22.7 ± 3.9 nM | [2] |

| Human CB1 Receptor | Kᵢ | > 10 µM | [2] |

| Glycine Receptors (α1, α2, α3) | pIC₅₀ | 6.0 - 7.0 |

Signaling Pathways

As a CB2 receptor agonist, this compound modulates several intracellular signaling cascades. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein into its Gαi and Gβγ subunits also triggers other signaling pathways. The Gβγ subunit can activate downstream effectors, including phospholipase C (PLC), which in turn can lead to an increase in intracellular calcium.

Furthermore, this compound-mediated CB2 receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can lead to the regulation of gene expression, such as the induction of the transcription factor Krox-24. These pathways collectively contribute to the anti-inflammatory and immunomodulatory effects of this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo assays. Detailed protocols for these assays are provided below.

Synthesis of this compound (HU-308)

The synthesis of this compound has been reported by Mechoulam et al.[2] The key starting materials are 4-hydroxymyrtenyl pivalate (B1233124) and 5-(1,1-dimethylheptyl)resorcinol. The synthesis involves a multi-step process that is detailed in the supplementary information of the original publication.[2] Tetra Bio-Pharma has also filed patents for an improved synthesis methodology.[3]

Radioligand Binding Assay for CB2 Receptor

This assay is used to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor.

-

Materials:

-

Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM WIN 55,212-2.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (GF/C glass fiber filters).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, diluted this compound, [³H]CP-55,940 (at a concentration close to its Kd), and cell membranes.

-

For total binding wells, omit this compound. For non-specific binding wells, add 10 µM WIN 55,212-2 instead of this compound.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

The Kᵢ value is calculated using the Cheng-Prusoff equation.[4]

-

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels.

-

Materials:

-

CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

-

Test Compound: this compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit).

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

-

-

Procedure:

-

Culture CHO-hCB2 cells to 80-90% confluency.

-

Harvest the cells and resuspend them in stimulation buffer at a determined optimal cell density.

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the this compound dilutions, followed by the cell suspension.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

Incubate the plate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the cAMP assay kit manufacturer's protocol.

-

The EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined from the dose-response curve.[5][6]

-

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by this compound.

-

Materials:

-

Cell membranes from cells expressing the CB2 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and GDP.

-

Add serial dilutions of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity of the filters.

-

The EC₅₀ and Emax values are determined from the dose-response curve.[7][8]

-

In Vivo Carrageenan-Induced Paw Edema Assay

This assay evaluates the anti-inflammatory activity of this compound in an animal model of acute inflammation.

-

Materials:

-

Rats or mice.

-

Carrageenan (1% in saline).

-

Test Compound: this compound.

-

Vehicle control.

-

Positive control (e.g., indomethacin).

-

Plethysmometer or calipers.

-

-

Procedure:

-

Administer this compound, vehicle, or a positive control to the animals (e.g., intraperitoneally or orally).

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The anti-inflammatory effect is calculated as the percentage inhibition of the increase in paw volume or thickness compared to the vehicle-treated group.[9][10][11]

-

Conclusion

This compound is a highly selective and potent CB2 receptor agonist with significant potential for the development of novel therapeutics for a range of inflammatory and pain-related conditions. Its favorable pharmacological profile, characterized by a lack of psychoactivity, makes it an attractive candidate for further clinical investigation. The detailed chemical, pharmacological, and mechanistic information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of cannabinoid therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetra Bio-Pharma Provides Update on Patent Applications for Novel Therapeutic ARDS-003 [prnewswire.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. inotiv.com [inotiv.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

onternabez mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Onternabez (B1673421)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as HU-308, ARDS-003) is a potent and highly selective synthetic cannabinoid agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3][4] With a selectivity of over 5,000 times for the CB2 receptor over the CB1 receptor, this compound represents a promising therapeutic candidate for modulating inflammatory and immune responses without the psychoactive effects associated with CB1 receptor activation.[1] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and functional effects. It is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective CB2 Receptor Agonism

The primary mechanism of action of this compound is its function as a potent and selective full agonist at the CB2 receptor.[4] The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in immune cells, including B cells, T cells, macrophages, and mast cells, as well as in the spleen and tonsils.[5] This expression profile positions the CB2 receptor as a key regulator of the immune system.

Binding Affinity and Efficacy

This compound binds to the CB2 receptor with high affinity, initiating a conformational change that triggers downstream intracellular signaling cascades. In contrast, its affinity for the CB1 receptor is negligible, which accounts for its lack of psychotropic effects.[2][3]

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Kᵢ) | 22.7 ± 3.9 nM | Human CB2 | [2][3][4] |

| > 10,000 nM | Human CB1 | [2][3][4] | |

| Functional Activity (EC₅₀) | 5.57 nM | Human CB2 | [3][4] |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates a higher affinity. EC₅₀: Half-maximal effective concentration, indicating the potency of a drug in a functional assay (in this case, inhibition of forskolin-stimulated cyclic AMP production).

Intracellular Signaling Pathways

Activation of the CB2 receptor by this compound initiates a cascade of intracellular events primarily mediated by the inhibitory G-protein, Gαi/o. This leads to the modulation of several key signaling pathways that regulate cellular responses to inflammation.

Inhibition of Adenylyl Cyclase Pathway

As a canonical pathway for Gαi/o-coupled receptors, the binding of this compound to the CB2 receptor leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key downstream effector that, when active, can phosphorylate various transcription factors involved in inflammatory processes.

Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.

Modulation of MAPK and NF-κB Signaling

Beyond the adenylyl cyclase pathway, this compound-induced CB2 receptor activation also influences other critical inflammatory signaling cascades. Activation of the CB2 receptor has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cellular proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to attenuate the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8.[6] This inhibition of NF-κB is a key component of the anti-inflammatory effects of this compound.[6]

Figure 2: Modulation of MAPK and NF-κB pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: CB2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the human CB2 receptor.

Materials:

-

Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Test Compound: this compound (HU-308).

-

Non-specific Binding Control: 10 µM WIN 55,212-2.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Equipment: 96-well filter plates (GF/B), cell harvester, scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a final concentration range of 10⁻¹¹ to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: [³H]CP-55,940 and receptor membranes.

-

Non-specific Binding: [³H]CP-55,940, receptor membranes, and 10 µM WIN 55,212-2.

-

Competition Binding: [³H]CP-55,940, receptor membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Harvesting: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Figure 3: Experimental workflow for the CB2 receptor binding assay.

Protocol 2: In Vitro Cytokine Inhibition Assay

This protocol outlines an in vitro assay to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in stimulated immune cells.

Materials:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

-

Stimulant: Lipopolysaccharide (LPS).

-

Test Compound: this compound (HU-308).

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), centrifuge, ELISA kits for target cytokines.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL for PBMCs) and allow them to adhere overnight.[7]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in culture medium.

-

Pre-treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium with DMSO). Incubate for 1 hour.

-

Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL.[8]

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.[7][8]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

Figure 4: Experimental workflow for the in vitro cytokine inhibition assay.

Conclusion

This compound is a highly selective CB2 receptor agonist that exerts its effects through the modulation of key intracellular signaling pathways involved in inflammation. Its ability to inhibit adenylyl cyclase and the NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production, underscores its therapeutic potential for a range of inflammatory and autoimmune disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other selective CB2 receptor agonists.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. mdpi.com [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Onternabez: A Technical Guide to its High Selectivity for the CB2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onternabez (B1673421) (also known as HU-308, PPP-003, and ARDS-003) is a synthetic cannabinoid that has garnered significant interest within the scientific community due to its potent and remarkably selective agonist activity at the cannabinoid-2 (CB2) receptor.[1] Unlike non-selective cannabinoids that activate both CB1 and CB2 receptors, this compound's targeted engagement of the CB2 receptor offers a promising therapeutic avenue for treating a variety of pathologies, particularly those with an inflammatory or immunological basis, while avoiding the psychoactive effects associated with CB1 receptor activation. This technical guide provides an in-depth overview of the CB2 receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its signaling pathways.

Data Presentation: In Vitro Pharmacology

The selectivity of this compound for the CB2 receptor over the CB1 receptor has been quantified in multiple studies. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to other relevant cannabinoid receptor agonists.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | hCB2 Ki (nM) | hCB1 Ki (nM) | hCB2 Selectivity (fold vs. hCB1) |

| This compound (HU-308) | 22.7 ± 3.9 | >10,000 | >440 |

| JWH133 | 3.4 | 677 | ~199 |

| AM1241 | 4.0 | 1100 | 275 |

| CP55,940 | 0.58 | 0.93 | 1.6 |

Data compiled from Hanus et al., 1999 and other sources.

Table 2: Functional Potency (EC50, nM) in cAMP Assays

| Compound | hCB2 EC50 (nM) | hCB1 EC50 (nM) |

| This compound (HU-308) | 5.57 | >1000 |

| JWH133 | 5.8 | >1000 |

| AM1241 | 2.9 | >1000 |

| CP55,940 | 0.7 | 0.5 |

Data compiled from Hanus et al., 1999 and other sources.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the CB2 receptor selectivity of this compound.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]CP55,940 or [3H]HU-243.

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mg/ml BSA.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]CP55,940).

-

A range of concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) is added to compete with the radioligand for binding to the receptors.

-

The incubation is carried out in the binding buffer at 30°C for 60-90 minutes to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent cannabinoid agonist (e.g., 10 µM WIN55,212-2).

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional potency (EC50) of an agonist by quantifying its effect on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). CB2 receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Materials:

-

Cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an activator of adenylyl cyclase).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium and reagents.

Procedure:

-

Cells are seeded in appropriate multi-well plates and grown to a suitable confluency.

-

The cells are then stimulated with a fixed concentration of forskolin to induce cAMP production.

-

Concurrently, the cells are treated with a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M).

-

The incubation is carried out for a specific period (e.g., 30 minutes) at 37°C.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.

-

The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

Signaling Pathways of this compound at the CB2 Receptor

The following diagrams illustrate the key signaling cascades initiated by the binding of this compound to the CB2 receptor.

Caption: Canonical Gi/o-coupled signaling pathway of this compound.

Caption: this compound-induced MAPK/ERK signaling cascade.

Experimental and Logical Workflows

Caption: Workflow for determining this compound's CB2 selectivity.

Caption: Logical relationship of this compound's selective action.

References

Onternabez: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onternabez (B1673421), also known as HU-308, is a potent and highly selective synthetic agonist for the cannabinoid receptor 2 (CB2).[1] Its selectivity for CB2 over the psychoactive CB1 receptor makes it a compelling candidate for therapeutic applications, particularly in modulating inflammatory and immune responses without inducing psychotropic effects. This document provides a comprehensive technical overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Synthesis of this compound

The synthesis of this compound ([(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol) was first reported by Hanus et al. in 1999. The synthetic route involves the condensation of a resorcinol (B1680541) derivative with a p-menthane (B155814) derivative, followed by methylation and reduction. A general synthetic scheme is presented below.

Synthesis Pathway

Caption: Synthetic pathway for this compound (HU-308).

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on the original synthesis and subsequent patent literature.[2]

Step 1: Condensation

-

To a solution of 5-(1,1-dimethylheptyl)resorcinol in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of (+)-p-menth-2-en-1,8-diol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate cannabinoid.

-

Purify the crude product by column chromatography.

Step 2: Methylation

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as methanol.

-

Add an excess of potassium carbonate and dimethyl sulfate.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dimethylated intermediate.

Step 3: Reduction

-

Dissolve the dimethylated intermediate in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C and slowly add an excess of lithium aluminum hydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the final product by column chromatography to obtain pure this compound.

Synthesis Data

| Parameter | Value | Reference |

| Molecular Formula | C27H42O3 | [1] |

| Molar Mass | 414.63 g/mol | [1] |

| Appearance | Not Reported | |

| Yield | Not Reported | |

| Purity | Not Reported |

Characterization of this compound

The characterization of this compound involves spectroscopic analysis to confirm its chemical structure and biological assays to determine its affinity and functional activity at the CB2 receptor.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, olefinic protons, methoxy (B1213986) protons, and aliphatic protons of the bicyclic ring system and the alkyl side chain.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. Expected signals would include aromatic carbons, olefinic carbons, carbons of the methoxy groups, and aliphatic carbons.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Would be used to determine the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 415.32.

-

Tandem MS (MS/MS): Would provide fragmentation patterns that can be used to confirm the structure of the molecule.

Biological Characterization

2.2.1. Receptor Binding Affinity

The affinity of this compound for the cannabinoid receptors is determined using competitive radioligand binding assays.

Experimental Protocol: CB2 Receptor Binding Assay

-

Prepare membranes from cells stably expressing the human CB2 receptor.

-

In a 96-well plate, incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.

-

Incubate at 30°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data: Binding Affinity

| Receptor | Ki (nM) | Reference |

| Human CB2 | 22.7 ± 3.9 | [3] |

| Human CB1 | > 10,000 | [3] |

2.2.2. Functional Activity

The agonist activity of this compound at the CB2 receptor is typically assessed by measuring its effect on adenylyl cyclase activity.

Experimental Protocol: cAMP Functional Assay

-

Culture cells expressing the human CB2 receptor.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin (B1673556) to increase intracellular cyclic AMP (cAMP) levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).

-

The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined.

Quantitative Data: Functional Activity

| Assay | Parameter | Value | Reference |

| cAMP Inhibition | EC50 | Not explicitly reported, but shown to inhibit forskolin-stimulated cAMP production | [3] |

Experimental Workflow

Caption: Workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). The activation of CB2 receptors is known to modulate various intracellular signaling pathways, primarily through the Gi/o protein, leading to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[4]

CB2 Receptor Signaling Pathway

Caption: this compound-activated CB2 receptor signaling pathway.

Conclusion

This compound is a synthetically accessible, highly selective CB2 receptor agonist with significant potential for the development of novel therapeutics for a range of inflammatory and immune-related disorders. This guide provides a foundational understanding of its synthesis and characterization, compiling available data and outlining standard experimental methodologies. Further research to fully elucidate its pharmacological profile and to obtain comprehensive characterization data is warranted to advance its clinical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]

Onternabez: A Technical Guide to a Selective CB2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onternabez (B1673421), also known as HU-308, ARDS-003, and PPP-003, is a synthetic, non-psychoactive cannabinoid that functions as a potent and highly selective agonist for the cannabinoid-2 (CB2) receptor.[1] With a selectivity for the CB2 receptor that is over 5,000 times greater than for the cannabinoid-1 (CB1) receptor, this compound has emerged as a significant subject of research for its therapeutic potential in a variety of conditions, primarily those with an inflammatory or immune component. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical findings related to this compound, intended to support ongoing research and drug development efforts.

Chemical Identity and Synonyms

This compound is a structurally complex small molecule. Its systematic and common identifiers are detailed below.

| Identifier | Value |

| IUPAC Name | [(1R,4S,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |

| Synonyms | HU-308, ARDS-003, PPP-003, CHEMBL497392, LS-193061 |

| Molecular Formula | C₂₇H₄₂O₃ |

| CAS Number | 256934-39-1 |

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the cannabinoid-2 (CB2) receptor, a G protein-coupled receptor predominantly expressed on immune cells.[1] This selective agonism initiates a signaling cascade that modulates inflammatory responses.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This action influences downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process. By inhibiting these pathways, this compound effectively reduces the transcription and release of pro-inflammatory cytokines and chemokines.

Preclinical Data

Preclinical investigations have demonstrated the therapeutic potential of this compound in models of severe inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS) and sepsis. The data, primarily from murine models, indicate a significant modulatory effect on the hyperinflammatory response.

In Vivo Efficacy in ARDS and Sepsis Models

Studies in humanized ACE2 mouse models of SARS-CoV-2 infection and septic lung models have shown that this compound (ARDS-003) administration leads to a dose-dependent reduction in morbidity and mortality.[1][2]

| Model | Key Findings | Reference |

| Humanized ACE2 Mouse Model (SARS-CoV-2) | Dose-dependent reduction in morbidity and mortality, including respiratory distress. Outperformed an antiviral drug in reducing pro-inflammatory mediators. | [1][2] |

| Septic Lung Model | Significant reduction of systemic cytokine and chemokine release. Improved lung histology and capillary perfusion. Reduced peripheral immune hyper-activation. | [1][2] |

| Cecal Ligation and Puncture (CLP) Sepsis Model | Improved survival rates (specific quantitative data not publicly available). | [3] |

Modulation of Inflammatory Cytokines

| Cytokine | Effect Observed |

| Interleukin-6 (IL-6) | Reduction in systemic levels. |

| Interleukin-8 (IL-8) | Reduction in systemic levels. |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in systemic levels. |

Note: Specific quantitative data on the percentage reduction of these cytokines from in vivo studies with this compound are not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving this compound have not been fully published. However, this section provides generalized protocols for the key experimental models and assays used to characterize the activity of this compound, based on standard laboratory practices.

Generalized Protocol for Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This model is a widely used and clinically relevant model of polymicrobial sepsis.[7][8][9][10][11]

-

Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

-

Surgical Preparation: Shave the abdomen and sterilize the surgical area with an antiseptic solution.

-

Laparotomy: Make a midline incision through the skin and peritoneum to expose the cecum.

-

Cecal Ligation: Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation can be varied to modulate the severity of sepsis.

-

Puncture: Puncture the ligated cecum with a needle (e.g., 22-gauge). A small amount of fecal matter may be extruded to ensure patency.

-

Closure: Return the cecum to the peritoneal cavity and close the peritoneum and skin with sutures or surgical clips.

-

Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to provide fluid resuscitation.

-

Drug Administration: Administer this compound or vehicle control at predetermined time points and doses.

-

Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Survival is typically monitored for a period of 72 hours or more.

-

Sample Collection: At specified endpoints, collect blood and tissue samples for cytokine analysis, histological examination, and other relevant assays.

Generalized Protocol for SARS-CoV-2 Infection in Humanized ACE2 Mice

This model is used to study the pathogenesis of SARS-CoV-2 and to evaluate potential therapeutics.[12][13][14][15][16]

-

Animal Model: Utilize transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2 entry.

-

Virus Inoculation: Intranasally inoculate anesthetized mice with a defined dose of SARS-CoV-2.

-

Drug Administration: Administer this compound or vehicle control prophylactically or therapeutically at specified doses and time points.

-

Monitoring: Monitor mice daily for weight loss, clinical signs of disease (e.g., hunched posture, ruffled fur, labored breathing), and mortality for up to 14 days post-infection.

-

Viral Load and Tissue Analysis: At selected time points, euthanize a subset of animals to collect tissues (lungs, trachea, brain) for viral load quantification (e.g., by RT-qPCR) and histopathological analysis.

-

Cytokine Profiling: Collect blood samples to measure systemic cytokine levels.

Generalized Protocol for NF-κB Reporter Assay

This in vitro assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.[17][18][19][20][21]

-

Cell Culture: Use a suitable cell line (e.g., HEK293) stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined duration (e.g., 6 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action as a selective CB2 receptor agonist. Preclinical data strongly suggest its potential in treating severe inflammatory conditions such as ARDS and sepsis by mitigating the cytokine storm and modulating the immune response. While the currently available data is compelling, further studies are required to provide more detailed quantitative insights into its in vivo efficacy and to fully elucidate the nuances of its signaling pathways. The progression of this compound (ARDS-003) into clinical trials will be a critical step in determining its therapeutic value in human disease.[22]

References

- 1. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections [prnewswire.com]

- 2. Tetra Bio-Pharma Announces New Positive Preclinical Results Of ARDS-003 | Nasdaq [nasdaq.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir - BioSpace [biospace.com]

- 5. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]

- 6. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [prnewswire.com]

- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cecal ligation and puncture (CLP) model of sepsis induction [bio-protocol.org]

- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]

- 12. journals.asm.org [journals.asm.org]

- 13. A Mouse Model of SARS-CoV-2 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. JCI Insight - Human angiotensin-converting enzyme 2 transgenic mice infected with SARS-CoV-2 develop severe and fatal respiratory disease [insight.jci.org]

- 16. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]

Onternabez (HU-308): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onternabez (B1673421), also known as HU-308, is a synthetic, bicyclic cannabinoid that has garnered significant attention within the scientific community for its potent and highly selective agonist activity at the cannabinoid receptor type 2 (CB2).[1][2] Developed in the late 1990s in the laboratory of Raphael Mechoulam at the Hebrew University of Jerusalem, its "HU" designation pays homage to this origin.[1] Unlike non-selective cannabinoids that activate both CB1 and CB2 receptors, this compound's remarkable selectivity for the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, makes it a valuable tool for dissecting the physiological roles of the CB2 receptor and a promising therapeutic candidate that avoids the psychoactive effects associated with CB1 receptor activation.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The quest for selective cannabinoid receptor ligands led to the synthesis and characterization of this compound (HU-308) in the late 1990s.[1] The pioneering work was conducted in the laboratory of renowned cannabis researcher Raphael Mechoulam. The synthesis of this pinene dimethoxy-DMH-CBD derivative was a significant step forward in the field, providing a potent tool to explore the functions of the peripheral CB2 receptor without the confounding psychoactive effects mediated by the CB1 receptor.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | [(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol | [1] |

| Molecular Formula | C27H42O3 | [4] |

| Molecular Weight | 414.62 g/mol | [4] |

| CAS Number | 256934-39-1 | [1] |

| Appearance | Colorless oil | [4] |

| Melting Point | 50°C | [4] |

| Optical Rotation | [α]D +127° (c = 2.87 mg/ml of CHCl3) | [4] |

Mechanism of Action and Signaling Pathways

This compound acts as a potent and selective agonist for the CB2 receptor. Its binding to this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

G Protein Coupling and Adenylyl Cyclase Inhibition

The primary and most well-characterized signaling pathway initiated by this compound is through the coupling of the CB2 receptor to inhibitory G proteins (Gi/o).[5][6] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][7] This reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA).

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CB2 receptor by this compound also leads to the modulation of the MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6][8][9] These pathways are crucial regulators of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis, as well as inflammatory responses. The activation of these pathways can be cell-type specific and contribute to the diverse biological effects of this compound.

References

- 1. Intranasal Treatment with Cannabinoid 2 Receptor Agonist HU-308 Ameliorates Cold Sensitivity in Mice with Traumatic Trigeminal Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. HU-308: a specific agonist for CB(2), a peripheral cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Unraveling the Complexities of Cannabinoid Receptor 2 (CB2) Immune Regulation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Emerging role of the cannabinoid receptor CB2 in immune regulation: therapeutic prospects for neuroinflammation | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

Onternabez: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onternabez (B1673421) (also known as HU-308, ARDS-003, and PPP-003) is a synthetic, peripherally acting cannabinoid that exhibits high selectivity as a potent agonist for the cannabinoid-2 (CB2) receptor.[1] With a selectivity for the CB2 receptor that is over 5,000 times greater than for the CB1 receptor, this compound is a promising therapeutic candidate that avoids the psychoactive effects associated with CB1 receptor activation.[1] Emerging preclinical and early clinical data indicate that this compound possesses significant immunomodulatory, anti-inflammatory, and potential antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining experimental protocols.

Mechanism of Action: Selective CB2 Receptor Agonism

This compound exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor predominantly expressed on immune cells.[2] This selective activation initiates a cascade of intracellular signaling events that collectively contribute to the modulation of inflammatory responses.

Signaling Pathways

Upon binding to the CB2 receptor, this compound triggers the dissociation of the Gi/o alpha subunit from the beta-gamma subunit complex. This leads to two primary downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The beta-gamma subunit can activate several MAPK pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK). The activation of these pathways plays a crucial role in regulating the expression of inflammatory genes.

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, this compound can effectively suppress the inflammatory cascade.

Preclinical Biological Activities

An extensive body of preclinical research has demonstrated the significant therapeutic potential of this compound in a variety of inflammatory and disease models.

Anti-inflammatory and Immunomodulatory Effects

This compound has consistently shown potent anti-inflammatory effects across multiple preclinical studies.

In a murine model of endotoxin-induced ALI, a condition that mimics ARDS, intravenous administration of HU-308 demonstrated a significant reduction in systemic inflammation.[3][4]

Table 1: Effect of this compound (HU-308) on Plasma Cytokine Levels in a Murine Model of ALI

| Cytokine | Treatment Group | Mean Plasma Concentration (pg/mL) ± SD | % Reduction vs. Vehicle | p-value |

| IL-6 | LPS + Vehicle | 12,500 ± 2,500 | - | - |

| LPS + HU-308 (3 mg/kg) | 5,000 ± 1,500 | 60% | < 0.001 | |

| TNFα | LPS + Vehicle | 800 ± 200 | - | - |

| LPS + HU-308 (3 mg/kg) | 300 ± 100 | 62.5% | < 0.01 | |

| CXCL2 | LPS + Vehicle | 15,000 ± 3,000 | - | - |

| LPS + HU-308 (3 mg/kg) | 6,000 ± 2,000 | 60% | < 0.001 | |

| CXCL1 | LPS + Vehicle | 4,000 ± 1,000 | - | - |

| LPS + HU-308 (3 mg/kg) | 1,500 ± 500 | 62.5% | < 0.01 | |

| IL-10 | LPS + Vehicle | 1,200 ± 300 | - | - |

| LPS + HU-308 (3 mg/kg) | 600 ± 200 | 50% | < 0.05 |

Data adapted from a study on a murine model of pneumonia-induced ALI.[5]

Furthermore, intravital microscopy revealed that HU-308 significantly reduced leukocyte adhesion in the intestinal microcirculation, a key factor in the systemic inflammatory response.[5]

In a murine model of endotoxemia-induced sepsis, HU-308 was shown to reduce the number of adherent leukocytes in submucosal venules of the intestine, indicating a dampening of the inflammatory response in this critical organ.[6] Tetra Bio-Pharma has also reported positive preclinical results for ARDS-003 in a septic lung model, noting a significant reduction of systemic cytokine/chemokine release, improved lung histology, reduced peripheral immune hyper-activation, and improved capillary perfusion in lung tissue.[7]

-

Diabetic Retinopathy: this compound has demonstrated therapeutic potential in models of inflammatory diabetic retinopathy by reducing the expression of adhesion molecules and inflammatory cytokines.

-

Colitis: In a mouse model of DSS-induced colitis, HU308 was shown to mitigate the inflammatory damage.

-

Arthritis: In a murine model of adjuvant-induced arthritis, HU-308 reduced paw swelling and inflammatory cell infiltration in joint tissues.

Potential Antiviral Activity

Tetra Bio-Pharma has announced preclinical data suggesting that this compound (ARDS-003) possesses antiviral properties. In studies involving live SARS-CoV-2 infection in a humanized ACE2 mouse model, ARDS-003 dose-dependently reduced signs of morbidity and mortality, including respiratory distress.[7] The company also reported that ARDS-003 outperformed an antiviral drug in reducing multiple proinflammatory mediators.[7]

Furthermore, an artificial intelligence-powered study suggested a positive molecular synergy between this compound and the antiviral drug favipiravir (B1662787) against SARS-CoV-2.[8][9] This synergy is proposed to arise from favipiravir controlling the viral replication while this compound mitigates the resulting inflammatory response.[8][9]

Clinical Development

The promising preclinical data has led to the initiation of clinical development for this compound (ARDS-003).

First-in-Human Trial

In March 2023, Tetra Bio-Pharma received clearance from Health Canada to proceed with a first-in-human trial of oral ARDS-003 for the treatment of various immunomodulatory conditions, including sepsis and ARDS.[10]

Combination Therapy

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound.

Pneumonia-Induced Acute Lung Injury (ALI) Murine Model

-

Animal Model: C57Bl/6 mice.

-

Induction of ALI: Intranasal administration of endotoxin (B1171834) (lipopolysaccharide, LPS) from Pseudomonas aeruginosa.

-

Treatment: Intravenous administration of HU-308 (3 mg/kg) or vehicle (1:1:18 solution of anhydrous ethanol: Kolliphor EL: sterile saline) via tail vein injection.

-

Outcome Measures:

-

Plasma Cytokine Analysis: Blood was collected via cardiac puncture, and plasma levels of IL-6, TNFα, CXCL2, CXCL1, and IL-10 were measured using a Luminex assay.

-

Intravital Microscopy (IVM): The intestinal microcirculation was exteriorized to assess leukocyte adhesion and capillary perfusion in submucosal venules.

-

Lung Histology: Lungs were harvested, fixed, and stained with hematoxylin (B73222) and eosin (B541160) to score for acute lung injury.

-

Endotoxemia-Induced Sepsis Murine Model

-

Animal Model: Male C57BL/6 mice.

-

Induction of Sepsis: Intravenous injection of lipopolysaccharide (LPS) from Escherichia coli.

-

Treatment: Intravenous administration of HU308 (2.5 mg/kg) or vehicle.

-

Outcome Measures:

-

Intravital Microscopy: The intestinal microcirculation was observed to quantify the number of rolling and adherent leukocytes in submucosal collecting venules (V1) and postcapillary venules (V3). Functional capillary density (FCD) in the muscular and mucosal villi was also assessed.

-

Conclusion

This compound is a highly selective CB2 receptor agonist with a compelling preclinical profile as a potent anti-inflammatory and immunomodulatory agent. Its demonstrated efficacy in models of ARDS, sepsis, and other inflammatory conditions, coupled with a potential for antiviral activity, positions it as a promising therapeutic candidate for a range of diseases characterized by hyperinflammation. The initiation of clinical trials represents a critical step in evaluating the safety and efficacy of this compound in human populations. Further research into its precise molecular mechanisms and continued clinical development will be crucial in realizing its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Experimental Cannabinoid 2 Receptor-Mediated Immune Modulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. labiotech.eu [labiotech.eu]

- 9. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [newswire.ca]

- 10. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]

- 11. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]

onternabez molecular formula and weight

An In-depth Technical Guide to Onternabez (B1673421)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its research code HU-308 and developmental codes PPP-003 and ARDS-003, is a synthetic cannabinoid distinguished by its potent and highly selective agonist activity at the Cannabinoid Receptor 2 (CB2).[1][2][3][4] First synthesized in the late 1990s, this compound is structurally classified as a pinene dimethoxy-DMH-CBD derivative.[1] Its profound selectivity for the CB2 receptor over the CB1 receptor—the primary mediator of the psychoactive effects of cannabinoids—positions this compound as a promising non-psychoactive therapeutic agent.[1][2]

This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, mechanism of action, pharmacological data, and key experimental methodologies used in its characterization. Its primary therapeutic potential lies in its immunomodulatory and anti-inflammatory effects, with active investigation into its use for conditions such as acute respiratory distress syndrome (ARDS), sepsis, and other inflammatory disorders.[5][6][7][8]

Molecular Profile

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₂O₃ | Vulcanchem, PubChem |

| Molecular Weight | 414.6 g/mol | Vulcanchem, PubChem |

| IUPAC Name | [(1R,2S,5R)-2-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol | Vulcanchem |

| Synonyms | HU-308, HU308, PPP-003, ARDS-003 | Wikipedia |

| Compound Class | Synthetic Cannabinoid | Vulcanchem |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells (e.g., B cells, T cells, macrophages, microglia) and in peripheral tissues.[3][9]

Receptor Binding and Selectivity

This compound is a full agonist at the CB2 receptor and exhibits remarkable selectivity. Studies have demonstrated that it binds to the CB2 receptor with high affinity while having negligible affinity for the CB1 receptor, thereby avoiding the psychotropic effects associated with CB1 activation.[2]

Intracellular Signaling Cascade

As a Gαi-coupled receptor, the activation of CB2 by this compound initiates a canonical signaling cascade:

-

G-Protein Activation: this compound binding induces a conformational change in the CB2 receptor, leading to the activation of the associated inhibitory G-protein (Gαi).

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][9]

-

MAPK Pathway Activation: CB2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which plays a role in regulating gene expression and cell proliferation.[9]

Immunomodulatory Effects

The primary therapeutic utility of this compound stems from its profound anti-inflammatory and immunomodulatory properties, which are downstream consequences of the initial signaling events.

-

Cytokine Modulation: Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8, while promoting the release of anti-inflammatory cytokines like IL-10.[3][5][10]

-

NF-κB Pathway Inhibition: A key mechanism for this anti-inflammatory effect is the ability of CB2 receptor signaling to prevent the nuclear translocation of the transcription factor NF-κB.[6] NF-κB is a master regulator of the inflammatory response, and its inhibition is a critical step in dampening inflammation.

-

Macrophage Polarization: CB2 agonism promotes the polarization of macrophages and microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and facilitating tissue repair.[3][6]

Pharmacological Data

The following tables summarize key quantitative data characterizing the pharmacological profile of this compound (HU-308).

Table 4.1: Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Species | Assay Type | Source |

| Binding Affinity (Kᵢ) | CB2 | 22.7 ± 3.9 nM | Human | Radioligand Binding | PubMed Central |

| Binding Affinity (Kᵢ) | CB1 | > 10,000 nM | Human | Radioligand Binding | PubMed Central |

| Selectivity Ratio (Kᵢ) | CB1 / CB2 | > 440 | Human | Calculated | PubMed Central |

| Functional Potency (EC₅₀) | CB2 | 5.57 nM | Human | cAMP Inhibition | PubMed Central |

Table 4.2: Preclinical Anti-Inflammatory Effects (LPS-Induced Periodontitis Model)

| Inflammatory Mediator | LPS Control Group | LPS + HU-308 Group | % Reduction | Species | Source |

| iNOS Activity (pmol/min/mg) | 90.18 ± 36.51 | 16.37 ± 4.73 | ~81.8% | Rat | PubMed |

| TNF-α (pg/mg protein) | 185.70 ± 25.63 | 95.89 ± 17.47 | ~48.4% | Rat | PubMed |

| PGE₂ (pg/mg wet weight) | 159.20 ± 38.70 | 71.25 ± 17.75 | ~55.2% | Rat | PubMed |

Experimental Protocols

The characterization of this compound relies on a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.

Protocol: Competitive Radioligand Binding Assay (for Kᵢ Determination)

-

Objective: To determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.

-

Methodology:

-

Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293, CHO) stably overexpressing either human CB1 or CB2 receptors.[11]

-

Reaction Setup: In a 96-well plate, incubate the receptor-expressing membranes with a constant concentration of a high-affinity, non-selective cannabinoid radioligand (e.g., [³H]CP55,940).

-

Competitive Binding: Add varying concentrations of unlabeled this compound to the wells to compete with the radioligand for receptor binding sites.

-

Incubation: Incubate the reaction mixture for 60-90 minutes at 30-37°C to allow binding to reach equilibrium.[11]

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.[11]

-

Protocol: cAMP Accumulation Assay (for EC₅₀ Determination)

-